![molecular formula C21H19N5O2S B2393017 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852376-25-1](/img/structure/B2393017.png)

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

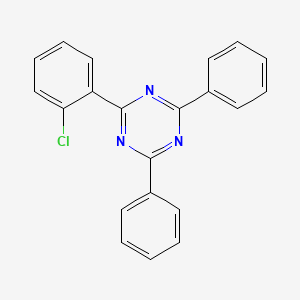

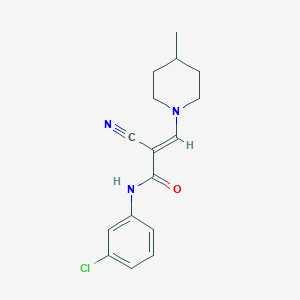

The compound “2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups including a triazolo[4,3-b]pyridazine ring, a methoxyphenyl group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the triazolo[4,3-b]pyridazine ring. The methoxyphenyl group could potentially disrupt the ability of the molecule to form π-stacked columns typically observed in organic radicals .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, the methoxy group could potentially undergo demethylation under acidic conditions .科学研究应用

- Research has explored the potential of this compound as an anticancer agent. Derivatives of [1,2,4]triazolo[4,3-a]pyridines have been synthesized, and some of them exhibit effective antiproliferative activity against cancer cell lines such as A549, Bewo, and MCF-7 . Further studies could investigate its mechanism of action and optimize its efficacy.

- The compound serves as a precursor for the synthesis of triazolopyridine derivatives. A one-pot synthesis method has been developed using easily available 2-hydrazinopyridine and substituted aromatic aldehydes. This method provides access to synthetically and biologically important triazolopyridines .

- Researchers have investigated [1,2,4]triazolo[4,3-c]quinazolines as bioisosteres. These compounds were designed with bioisosterism principles in mind, aiming to improve their pharmacological profiles. Some derivatives demonstrated cytotoxic activity comparable to that of doxorubicin, a reference anticancer drug .

- A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were designed and evaluated. These compounds were tested against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. The results provide insights into their potential as kinase inhibitors .

Anticancer Activity

Synthesis of Triazolopyridine Derivatives

Bioisosterism-Guided Drug Design

Inhibition of c-Met Kinase

未来方向

作用机制

Target of Action

Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been studied as potential c-met kinase inhibitors .

Mode of Action

Related compounds have been shown to exhibit anti-tumor activity and inhibit c-met kinase .

Biochemical Pathways

C-met kinase, a potential target of similar compounds, plays a crucial role in cellular growth, survival, and migration .

Pharmacokinetics

Molecular docking and pharmacokinetic studies have been performed on related compounds to evaluate their druggability .

Result of Action

Similar compounds have demonstrated excellent anti-tumor activity against various cancer cell lines .

Action Environment

The stability of related compounds has been studied, with some exhibiting superior thermostability .

属性

IUPAC Name |

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-14-5-3-4-6-17(14)22-19(27)13-29-20-12-11-18-23-24-21(26(18)25-20)15-7-9-16(28-2)10-8-15/h3-12H,13H2,1-2H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBCFSHMRIBXFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2392935.png)

![(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride](/img/structure/B2392936.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2392939.png)

![1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2392942.png)

![N-(2-methoxyethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392946.png)

![N-(4-bromophenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2392950.png)

![N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide](/img/structure/B2392953.png)

![3-Phenyl-1-[4-(pyrimidin-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B2392957.png)